Benz(a)anthracene, 1,7-dimethyl-
Overview
Description
Benz(a)anthracene, 1,7-dimethyl-: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. This compound is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 1 and 7 positions on the aromatic ring system. It is known for its complex structure and significant chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 1,7-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclotrimerization of alkynes catalyzed by a cobalt/zinc reagent can be employed to construct the anthracene framework .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 1,7-dimethyl- is less common due to its specialized applications. it can be synthesized through the controlled pyrolysis of organic materials, where the reaction conditions are carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 1,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted benzanthracene derivatives.
Scientific Research Applications
Benz(a)anthracene, 1,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: This compound is studied for its interactions with biological systems, particularly its potential carcinogenic properties.
Medicine: Research includes its role in understanding the mechanisms of carcinogenesis and developing potential therapeutic interventions.
Mechanism of Action
The mechanism by which Benz(a)anthracene, 1,7-dimethyl- exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with various molecular targets and pathways, including the cytochrome P450 enzyme system, which plays a crucial role in its bioactivation .
Comparison with Similar Compounds
- Benz(a)anthracene, 7,12-dimethyl-
- Benz(a)anthracene, 9,10-dimethyl-
- Benzo(a)pyrene
Comparison: Benz(a)anthracene, 1,7-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethyl derivatives, it may exhibit different metabolic pathways and carcinogenic potentials .
Properties
IUPAC Name |
1,7-dimethylbenzo[a]anthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-15-10-11-18-14(2)17-9-4-3-7-16(17)12-19(18)20(13)15/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJZPLFXLVQFEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175563 | |
Record name | Benz(a)anthracene, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21297-20-1 | |
Record name | Benz(a)anthracene, 1,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracene, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dimethylbenz[a]anthracene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2GDJ4NE3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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